![molecular formula C16H24O3 B14076819 [2-(Octan-2-yl)phenoxy]acetic acid CAS No. 275823-92-2](/img/structure/B14076819.png)
[2-(Octan-2-yl)phenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Octan-2-yl)phenoxy]acetic acid is an organic compound that belongs to the class of phenoxyacetic acids These compounds are characterized by the presence of a phenoxy group attached to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Octan-2-yl)phenoxy]acetic acid typically involves the reaction of phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a phenolate anion, which then undergoes nucleophilic substitution with chloroacetic acid to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Octan-2-yl)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(Octan-2-yl)phenoxy]acetic acid is used as a building block for the synthesis of various organic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new drugs and therapeutic agents .
Medicine
In medicine, this compound derivatives are explored for their potential as selective inhibitors of enzymes such as cyclooxygenase-2 (COX-2). These inhibitors are valuable in the treatment of inflammatory diseases .
Industry
Industrially, the compound is used in the manufacture of various products, including herbicides, fungicides, and growth regulators. Its derivatives are also employed in the production of polymers and resins .
Mécanisme D'action
The mechanism of action of [2-(Octan-2-yl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. For instance, as a COX-2 inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins. This inhibition reduces inflammation and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxyacetic acid: A simpler analog with similar chemical properties but different biological activities.
2-(2-Isopropylphenoxy)acetic acid: Another derivative with distinct pharmacological properties.
Uniqueness
[2-(Octan-2-yl)phenoxy]acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its long alkyl chain enhances its lipophilicity, making it more suitable for certain applications compared to its simpler analogs .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block for the synthesis of a wide range of products, from pharmaceuticals to agrochemicals. Further research into its properties and applications will continue to uncover new uses and benefits.
Propriétés
Numéro CAS |
275823-92-2 |
|---|---|
Formule moléculaire |
C16H24O3 |
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
2-(2-octan-2-ylphenoxy)acetic acid |
InChI |
InChI=1S/C16H24O3/c1-3-4-5-6-9-13(2)14-10-7-8-11-15(14)19-12-16(17)18/h7-8,10-11,13H,3-6,9,12H2,1-2H3,(H,17,18) |
Clé InChI |
MDRVLHSYVLZQSP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)C1=CC=CC=C1OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)-](/img/structure/B14076736.png)
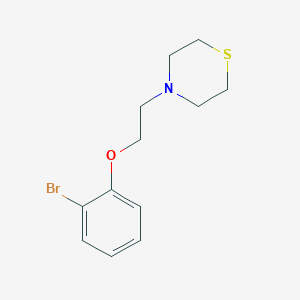
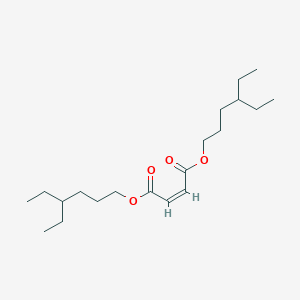
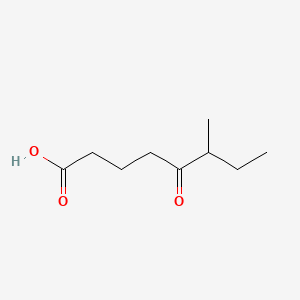
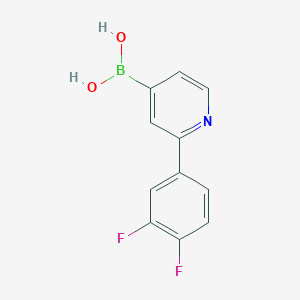
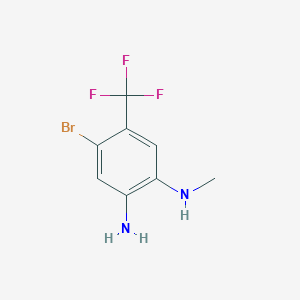
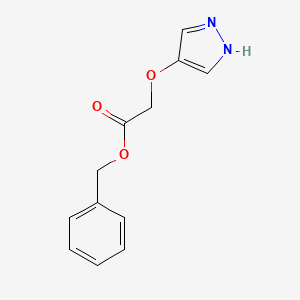
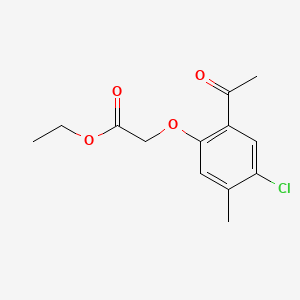
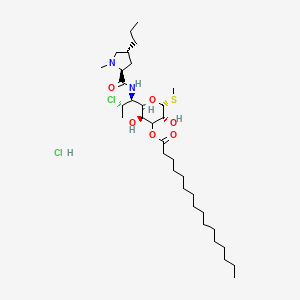
![(1R,3S,3aR,5aS,6S,11aS,13aR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,13,13b-decahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B14076804.png)
![(10R,14S,15S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B14076812.png)
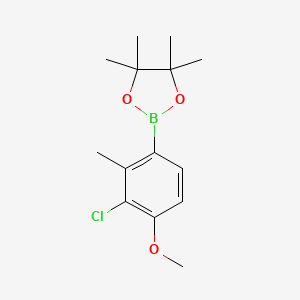
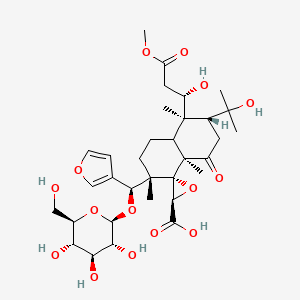
![tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane](/img/structure/B14076825.png)
